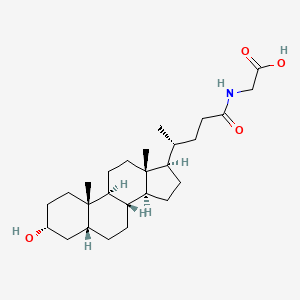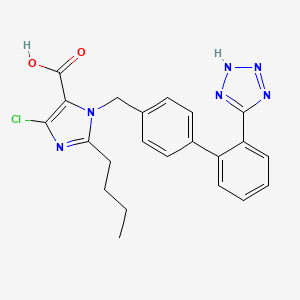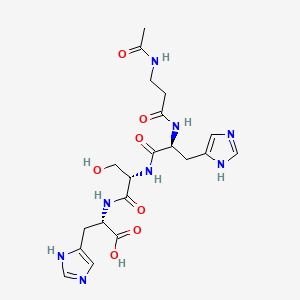
Acide glycolithocholique
Vue d'ensemble
Description
La lithocholylglycine, également connue sous le nom d’acide glycolithocholique, est un acide biliaire secondaire conjugué à la glycine. C’est un métabolite endogène formé dans l’intestin humain par la 7α-déhydroxylation bactérienne de l’acide chénodésoxycholique. Ce composé joue un rôle significatif dans le diagnostic de diverses maladies du foie et gastro-intestinales, notamment la colite ulcéreuse, la stéatohépatite non alcoolique et la cholangite sclérosante primitive .
Applications De Recherche Scientifique
Lithocholylglycine has several scientific research applications:
Chemistry: Used as a standard in the analysis of bile acids.
Biology: Studied for its role in the metabolism of bile acids and its impact on gut microbiota.
Medicine: Utilized in the diagnosis and study of liver and gastrointestinal diseases, such as ulcerative colitis, non-alcoholic steatohepatitis, and primary sclerosing cholangitis .
Industry: Employed in the production of diagnostic kits and research reagents.
Mécanisme D'action
La lithocholylglycine exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques :
Analyse Biochimique
Biochemical Properties
Glycolithocholic acid interacts with various enzymes, proteins, and other biomolecules. It is the glycine conjugate of lithocholic acid . The nature of these interactions is complex and multifaceted, contributing to the compound’s role in biochemical reactions.
Cellular Effects
Glycolithocholic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Glycolithocholic acid has been used to diagnose ulcerative colitis (UC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .
Molecular Mechanism
The mechanism of action of Glycolithocholic acid is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Glycolithocholic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Glycolithocholic acid is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La lithocholylglycine peut être synthétisée à partir de l’acide lithocholique et de l’ester méthylique de la glycine. La synthèse implique la conjugaison de l’acide lithocholique avec l’ester méthylique de la glycine, suivie d’une purification par chromatographie sur couche mince préparative et d’une saponification .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la lithocholylglycine ne soient pas largement documentées, la synthèse suit généralement les méthodes de préparation en laboratoire, redimensionnées pour une utilisation industrielle. Le processus implique l’utilisation de la chromatographie liquide haute performance (CLHP) pour l’identification et la quantification relative des acides biliaires conjugués dans les fluides biologiques .
Analyse Des Réactions Chimiques
Types de réactions : La lithocholylglycine subit diverses réactions chimiques, notamment :
Oxydation : Conversion en sulfolithocholylglycine.
Réduction : Réduction du groupe cétone en groupe hydroxyle.
Substitution : Formation de différents conjugués avec d’autres acides aminés ou la taurine
Réactifs et conditions courants :
Oxydation : Sulfatation à l’aide de procédures de carbodiimide.
Réduction : Hydrogénation catalytique.
Substitution : Utilisation de glycine ou de taurine en présence d’agents activateurs
Principaux produits :
Sulfolithocholylglycine : Formée par sulfatation.
Lithocholyltaurine : Formée par substitution avec la taurine
4. Applications de la recherche scientifique
La lithocholylglycine a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme étalon dans l’analyse des acides biliaires.
Biologie : Étudiée pour son rôle dans le métabolisme des acides biliaires et son impact sur le microbiote intestinal.
Médecine : Utilisée dans le diagnostic et l’étude des maladies du foie et gastro-intestinales, telles que la colite ulcéreuse, la stéatohépatite non alcoolique et la cholangite sclérosante primitive .
Industrie : Employée dans la production de kits de diagnostic et de réactifs de recherche.
Comparaison Avec Des Composés Similaires
La lithocholylglycine est unique parmi les acides biliaires en raison de sa conjugaison à la glycine. Des composés similaires comprennent :
Acide lithocholique : Le composé parent, qui n’est pas conjugué à la glycine.
Lithocholyltaurine : Une forme conjuguée à la taurine de l’acide lithocholique.
Acide chénodésoxycholique : Un précurseur dans la synthèse de la lithocholylglycine .
La lithocholylglycine se distingue par ses applications diagnostiques spécifiques et son rôle dans le métabolisme des acides biliaires, ce qui en fait un composé précieux en recherche et en clinique.
Propriétés
IUPAC Name |
2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQTYHEGZTYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398978, DTXSID70861983 | |
| Record name | Glycolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Hydroxy-24-oxocholan-24-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79252-50-9 | |
| Record name | Glycolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of GLCA?
A1: The molecular formula of GLCA is C26H43NO4, and its molecular weight is 433.6 g/mol.
Q2: Is there spectroscopic data available for GLCA?
A2: Yes, spectroscopic data, such as infrared (IR) spectra, has been used to characterize GLCA. Characteristic peaks include those for hydroxyl groups (broad peak around 3350 cm-1) and carbonyl groups (peak around 1600 cm-1). []
Q3: How is GLCA metabolized in the body?
A3: GLCA is further metabolized by bacteria in the intestine. It can be sulfated to form glycolithocholic acid 3-sulfate, which is more water-soluble and readily excreted. [, , , ]
Q4: Does GLCA interact with any receptors?
A4: While GLCA itself might not directly interact strongly with known bile acid receptors, its metabolism can influence the activation of receptors like FXR and TGR5, impacting various physiological processes. [, ]
Q5: What is the role of GLCA in cholestasis?
A5: Studies have shown that sulfated GLCA (SGLC) can induce cholestasis in animal models, particularly when the bile acid pool is depleted. This cholestatic effect may be related to its interaction with calcium in the biliary tree. [, ]
Q6: Does GLCA have any impact on lipid metabolism?
A6: Research suggests that interventions influencing bile acid metabolism, including GLCA, may impact lipid metabolism. For example, milk polar lipid supplementation has been shown to alter the postprandial bile acid composition, including decreasing the relative abundance of GLCA. []
Q7: Is GLCA associated with inflammatory bowel disease (IBD)?
A7: Altered fecal bile acid profiles, including GLCA, have been observed in patients with IBD, particularly ulcerative colitis. These changes correlate with gut microbiota composition and inflammatory responses. [, ]
Q8: What analytical methods are used to study GLCA?
A8: Various analytical techniques are employed to characterize and quantify GLCA, including:* Thin-layer chromatography (TLC): TLC is used to separate GLCA from other bile acids, with various solvent systems and stationary phases available. [, , , ]* High-performance liquid chromatography (HPLC): HPLC coupled with mass spectrometry (MS) provides sensitive and specific quantification of GLCA in biological samples. [, , , ]* Gas-liquid chromatography (GC): GC-MS is another method for quantifying GLCA, particularly after derivatization to enhance volatility. []
Q9: How is the accuracy of these analytical methods ensured?
A9: Analytical method validation is crucial for ensuring accurate and reliable results. Validation parameters include linearity, sensitivity, recovery, matrix effects, precision, and specificity. [, ]
Q10: What is the historical context of GLCA research?
A10: Research on bile acid metabolism, including GLCA, has been ongoing for several decades, driven by their roles in lipid digestion and their implication in liver diseases. Early studies focused on characterizing bile acid profiles using techniques like TLC and GC-MS. With advancements in analytical technologies like HPLC-MS, more detailed analyses of bile acid metabolism, including specific isomers and conjugates like GLCA, have become possible. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)







![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)




